Linoleoylcarnitine (C18:2 carnitine, CAS 36816-10-1) is a long-chain polyunsaturated acylcarnitine that serves as an essential intermediate in mitochondrial beta-oxidation and a critical analytical standard in mass spectrometry (LC-MS/MS) workflows [1]. Structurally defined by its 18-carbon acyl chain with two cis double bonds, this compound exhibits distinct amphiphilic properties, critical micelle concentrations, and membrane-interaction dynamics compared to its saturated counterparts [1]. In procurement contexts, Linoleoylcarnitine is primarily sourced as a high-purity reference standard for newborn screening panels, lipidomic profiling of fatty acid oxidation disorders (FAODs), and as a highly specific substrate for in vitro metabolic and mitochondrial respiration assays where precise acyl chain unsaturation is required [1].
Generic substitution among long-chain acylcarnitines (LCACs) frequently leads to assay failure and reversed cellular phenotypes due to strict biological sensitivity to acyl chain saturation [1]. While buyers may consider saturated analogs like Palmitoylcarnitine (C16:0) as cost-effective or more common class-level substitutes, these molecules trigger fundamentally different cellular responses. For example, substituting Linoleoylcarnitine with Palmitoylcarnitine in metabolic assays reverses the insulin sensitization phenotype[1] and introduces severe confounding variables, such as massive reactive oxygen species (ROS) generation during mitochondrial Complex IV inhibition [2]. Consequently, for precise lipidomic calibration and targeted receptor/enzyme assays, the exact 18:2 unsaturation profile of Linoleoylcarnitine is non-interchangeable[REFS-1, REFS-2].
Both Linoleoylcarnitine and Palmitoylcarnitine inhibit mitochondrial Complex IV with similar IC50 values; however, their downstream oxidative profiles diverge significantly. At 150 µM in energized cardiac fibers, Palmitoylcarnitine triggers a significant increase in H2O2 release (ROS generation), whereas Linoleoylcarnitine does not reach statistical significance for H2O2 elevation[1].
| Evidence Dimension | H2O2 release (ROS generation) during Complex IV inhibition |
| Target Compound Data | Non-significant increase in H2O2 release at 150 µM |
| Comparator Or Baseline | Palmitoylcarnitine (C16:0): Significant increase in H2O2 release at 150 µM |
| Quantified Difference | Statistically divergent ROS generation profiles at identical 150 µM concentrations |
| Conditions | Energized cardiac fibers, 150 µM concentration |
Enables researchers to study Complex IV inhibition pathways without the confounding variable of severe ROS-induced oxidative stress.
Acyl chain saturation dictates the directionality of insulin signaling in in vitro models. Myotubes incubated with Linoleoylcarnitine (C18:2) exhibit increased insulin sensitization, whereas incubation with the saturated analog Palmitoylcarnitine (C16:0) actively reduces insulin sensitization [1].
| Evidence Dimension | Direction of insulin sensitization in myotubes |
| Target Compound Data | Increases insulin sensitization |
| Comparator Or Baseline | Palmitoylcarnitine (C16:0): Reduces insulin sensitization |
| Quantified Difference | Diametrically opposed phenotypic outcomes based on unsaturation |
| Conditions | In vitro myotube incubation assays |
Procuring the incorrect acylcarnitine standard will yield inverted metabolic phenotypes in cellular models of insulin resistance.
In models of ischemia-reperfusion injury, the activation of salvage kinases is highly specific to the acyl chain length and saturation. Administration of 1 µM Palmitoylcarnitine at the onset of reperfusion yields a 74% ± 2% recovery of baseline cardiac function, whereas 1 µM Linoleoylcarnitine provides no protective recovery, performing identically to untreated baselines [1].
| Evidence Dimension | Post-ischemic recovery of baseline cardiac function |
| Target Compound Data | No protective recovery (comparable to 24% ± 1% untreated baseline) |
| Comparator Or Baseline | Palmitoylcarnitine (C16:0): 74% ± 2% recovery of baseline |
| Quantified Difference | ~50% absolute difference in functional recovery |
| Conditions | 1 µM administration at the onset of reperfusion in cardiac models |
Demonstrates that Linoleoylcarnitine cannot be used as a generic LCAC substitute in cardiovascular salvage kinase activation studies.
In tracer-based lipidomics for fatty acid oxidation disorders, standardizing retention times for polyunsaturated species is critical. D9-labeled Linoleoylcarnitine resolves into two distinct retention time peaks (375-390s and 390-430s) under standard normal phase LC-MS conditions, a signature specifically required to differentiate LCHADD and MTPD patient fibroblasts from other disorders[1].
| Evidence Dimension | LC-MS/MS retention time resolution |
| Target Compound Data | Resolves into two distinct diagnostic peaks (375-390s and 390-430s) |
| Comparator Or Baseline | Saturated/Monounsaturated LCACs: Lack di-unsaturated isomer separation |
| Quantified Difference | Unique dual-peak elution profile specific to C18:2 metabolism |
| Conditions | Normal phase liquid chromatography mass spectrometry (LC-MS/MS) |
Serves as an irreplaceable analytical standard for calibrating clinical diagnostic panels that rely on exact retention times of di-unsaturated acylcarnitines.
Linoleoylcarnitine is essential for calibrating LC-MS/MS instruments used in newborn screening and clinical lipidomics. Its unique dual-peak elution profile allows laboratories to accurately quantify polyunsaturated acylcarnitines and differentiate specific mitochondrial beta-oxidation disorders, such as LCHADD and MTPD, which cannot be calibrated using saturated analogs [1].
Because Linoleoylcarnitine specifically increases insulin sensitization in myotubes—in direct contrast to the resistance induced by saturated analogs—it is a critical reagent for researchers mapping the structural dependencies of lipid-induced metabolic signaling and screening for novel insulin-sensitizing pathways [2].
For bioenergetic studies requiring Complex IV inhibition without the interference of massive reactive oxygen species (ROS) generation, Linoleoylcarnitine is the preferred substrate over Palmitoylcarnitine. It allows for the decoupling of respiratory chain inhibition from severe oxidative stress in energized cardiac fibers [3].